![molecular formula C13H10IN3 B1300474 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 866018-05-5](/img/structure/B1300474.png)

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

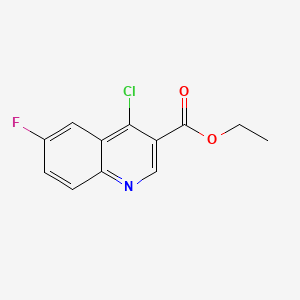

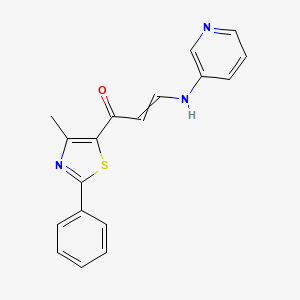

“3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 866018-05-5 . It has a molecular weight of 335.15 and its IUPAC name is 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for the compound is 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 335.15 . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique

Synthesis Techniques

A variety of methods have been developed to synthesize imidazo[1,2-a]pyridine derivatives, including 3-iodoimidazo[1,2-a]pyridines, which involve iodocyclization cascades, chemoselective iodination, and domino cyclization/halogenation reactions. These methods offer wide substrate scopes, simple operations, and are often metal-free, highlighting their efficiency and environmental friendliness (Zhou et al., 2019; Zhao et al., 2018; Enguehard-Gueiffier et al., 2015).

Reactivity and Properties

The reactivity of imidazo[1,2-a]pyridines towards various chemical transformations, such as oxidative Csp3–H amination and iodination, has been successfully explored. These studies reveal the potential of imidazo[1,2-a]pyridine derivatives in constructing complex organic molecules through innovative synthetic strategies (Wu et al., 2016; Samanta et al., 2016).

Catalytic Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities. For instance, their effectiveness as catalysts in the oxidation of catechol to o-quinone has been studied, revealing the impact of ligands, transition metals, ion salts, and the concentration of the complex on the rate of oxidation (Saddik et al., 2012).

Applications in Electroluminescence and Material Science

Research has also delved into the application of imidazo[1,2-a]pyridine derivatives in electroluminescence and as components in organic light-emitting diode (OLED) devices. These compounds have shown potential in enhancing device performance through their photophysical properties (Vezzu et al., 2010).

Anion Transport

The ability of imidazo[1,2-a]pyridine derivatives to act as transmembrane anion transporters has been demonstrated, highlighting their significance in biological and medicinal chemistry (Peng et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, survival, and metabolism.

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially modify the compound’s interaction with its targets.

Biochemical Pathways

, compounds with similar structures have been linked to the PI3K signalling pathway. This pathway is involved in a variety of cellular functions, including cell growth, differentiation, and survival.

Result of Action

One study has shown that a compound with a similar structure inhibited rab11a prenylation at a concentration of 25 μm . This suggests that 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline could potentially have a similar effect.

Propriétés

IUPAC Name |

3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDTWKXEIVZCKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363132 |

Source

|

| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

CAS RN |

866018-05-5 |

Source

|

| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300404.png)

![3-[(E)-(2,6-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1300405.png)

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)